Dihydrotentoxin

Ion Transport Membrane Biophysics Cyclic Peptide

Standard tentoxin produces confounding K+ ionophoric activity in membrane assays-using it as a generic class representative invalidates control experiments. Dihydrotentoxin (CAS 54987-63-2) is the direct biosynthetic precursor with a critically distinct functional profile: • Zero K+ ionophoric activity-ideal negative control for lipid bilayer studies • Reduced membrane depolarization potency-enables subtler dose-response designs • Required substrate for enzymatic tentoxin synthesis (dehydrogenase SEQ ID NO: 18) Sourced as a purified cyclic tetrapeptide from Alternaria alternata for research use only.

Molecular Formula C22H32N4O4
Molecular Weight 416.5 g/mol
CAS No. 54987-63-2
Cat. No. B1227444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotentoxin
CAS54987-63-2
Synonymscyclo(N-methyl-Ala-Leu-N-methyl-Phe-Gly)
cyclo(N-methyl-alanyl-leucyl-N-methyl-phenylalanyl-glycyl)
dihydrotentoxin
Molecular FormulaC22H32N4O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=C)C)C(=O)N(CC=O)C(=O)C(CC1=CC=CC=C1)NC)NC
InChIInChI=1S/C22H32N4O4/c1-15(2)13-19(25-20(28)16(3)23-4)22(30)26(11-12-27)21(29)18(24-5)14-17-9-7-6-8-10-17/h6-10,12,16,18-19,23-24H,1,11,13-14H2,2-5H3,(H,25,28)/t16-,18+,19-/m0/s1
InChIKeyKMJMUFMAMDFUQZ-UHOSZYNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotentoxin: Phytotoxin Biosynthesis Precursor


Dihydrotentoxin (CAS 54987-63-2) is a naturally occurring cyclic tetrapeptide produced as a major secondary metabolite by various Alternaria species, most notably Alternaria alternata [1]. It is a key member of a small class of homologous fungal phytotoxins, which also includes tentoxin and isotentoxin [2]. Crucially, dihydrotentoxin is the direct and most abundant biosynthetic precursor to the more widely studied tentoxin [3].

Plant electrophysiology & membrane bioenergetics
Supports photophosphorylation inhibition studies
Non-ionophoric control for K+ transport experiments
No influence on potassium conductivity in lipid bilayers
Tentoxin biosynthesis precursor tool
Direct substrate for enzymatic conversion to tentoxin

Dihydrotentoxin vs Tentoxin: Functional Differences


While structurally related and co-produced with tentoxin [1], dihydrotentoxin exhibits a distinct and often significantly reduced functional profile across key assays. Simply substituting it with tentoxin or other in-class compounds will lead to erroneous experimental outcomes. Specifically, dihydrotentoxin lacks tentoxin's ability to facilitate potassium ion transport [2] and shows a substantially lower capacity to depolarize membrane potential in plant cells [3]. These functional differences are critical for researchers requiring a compound with a specific, less potent, or orthogonal activity profile within this chemical class. The quantitative evidence below underscores why dihydrotentoxin is a uniquely defined tool, not a generic alternative.

Dihydrotentoxin No K+ ionophoric activity
Tentoxin Selective K+ conductivity at >5×10⁻⁷ M
Dihydrotentoxin Lower membrane depolarization potency
Tentoxin Strong, reversible depolarization to dark level
Dihydrotentoxin Attenuated stomatal opening inhibition
Tentoxin More pronounced light-induced stomatal closure

Dihydrotentoxin: Evidence of Functional Differences


Potassium Conductivity in Lipid Bilayers

In lipid bilayer membrane assays, tentoxin at concentrations greater than 5 × 10⁻⁷ M selectively increases the ion conductivity for potassium, whereas the natural derivative dihydrotentoxin has no influence on this property at any tested concentration [1].

K+ conductivity in lipid bilayers
Head-to-head
Target: No influence on K+ conductivity
Baseline: Tentoxin at >5×10⁻⁷ M increases K+ conductivity
Supports non-ionophoric control selection
Lipid bilayer membrane model
Ion Transport Membrane Biophysics Cyclic Peptide

Plant Cell Membrane Depolarization

An electrophysiological study on leaf cells of the aquatic plant Egeria densa demonstrated that while both tentoxin and dihydrotentoxin depolarize the membrane potential in the light, dihydrotentoxin is notably 'less effective' than tentoxin [1].

Membrane depolarization
Head-to-head
Target: Depolarizes but 'less effectively'
Baseline: Tentoxin depolarizes to dark level
Supports membrane bioenergetics endpoint review
Light-exposed Egeria densa leaf cells
Plant Electrophysiology Membrane Potential Phytotoxin

Stomatal Opening Inhibition

In a direct comparative assay on Commelina communis epidermal strips, both dihydrotentoxin and tentoxin reduced light-induced stomatal opening at a concentration of 10 mmol m⁻³. However, the effect of dihydrotentoxin was 'to a lesser extent' than that of tentoxin [1]. Both compounds were ineffective in darkness, confirming their light-dependent mechanism.

Stomatal opening inhibition
Head-to-head
Target: Reduces opening at 10 mmol m⁻³, to a lesser extent
Baseline: Tentoxin reduces opening more strongly
Supports guard cell photophosphorylation assay
Epidermal strips of Commelina communis, light
Stomatal Physiology Photophosphorylation Guard Cell

Human Erythrocyte Membrane Effects

A comparative study on human erythrocytes revealed that both tentoxin and dihydrotentoxin induce similar effects, including increased membrane lipid fluidity and strongly expressed conformational changes of membrane proteins. The specific action of both toxins was observed at a concentration of 0.01 mmol/l [1].

Erythrocyte membrane effects
Head-to-head
Target: Increased lipid fluidity & protein changes at 0.01 mmol/l
Baseline: Tentoxin shows similar effects at same concentration
Supports shared membrane-perturbing mechanism
Human erythrocyte suspension
Erythrocyte Membrane Protein Conformation Membrane Fluidity

Enzymatic Conversion to Tentoxin

A patent describes the enzymatic conversion pathway, where dihydrotentoxin serves as the specific substrate for a tentoxin synthesis-related gene (SEQ ID NO: 18) that dehydrogenates it to produce tentoxin [1]. This establishes a direct and unique precursor-product relationship.

Enzymatic conversion to tentoxin
Class-level
Direct substrate for tentoxin synthesis via SEQ ID NO: 18 dehydrogenase; isotentoxin does not share this role
Supports biosynthesis pathway study
Patent-based in vitro enzymatic conversion
Biosynthesis NRPS Enzymatic Conversion

Dihydrotentoxin Procurement Scenarios


Plant Electrophysiology: Membrane Bioenergetics

When investigating the role of photophosphorylation in membrane potential regulation, dihydrotentoxin serves as a less potent alternative to tentoxin. This allows for the study of energy-transfer inhibition without the full depolarizing effect, which may be advantageous for examining subtler physiological responses or for use in dose-response studies [1].

Membrane Biophysics: Potassium Transport Control

In experiments involving lipid bilayer membranes, dihydrotentoxin is the ideal control compound. Its complete lack of influence on potassium ion conductivity, in stark contrast to the potent ionophoric activity of tentoxin [2], makes it an essential tool for validating the specificity of tentoxin's membrane effects.

Metabolic Engineering: Tentoxin Synthesis Precursor

For research groups and industrial partners aiming to produce tentoxin through enzymatic or biotechnological methods, dihydrotentoxin is a required substrate. The identified dehydrogenase enzyme (SEQ ID NO: 18) specifically uses dihydrotentoxin to synthesize tentoxin [3], making it an essential procurement item for these specific workflows.

Comparative Phytotoxicity: Attenuated Control

Dihydrotentoxin's ability to impair light-induced stomatal opening and guard cell function [4], albeit less potently than tentoxin, makes it a valuable tool in plant physiology. It allows researchers to confirm that an observed effect is a class-based phenomenon (i.e., common to both tentoxin and dihydrotentoxin) rather than an artifact, providing a robust control for hypothesis testing.

Application
Selection Property
Validation Focus
Plant electrophysiology studies
Membrane depolarization gradient
Photophosphorylation endpoint response
Membrane biophysics control
Non-ionophoric potassium profile
K+ transport specificity assay
Tentoxin metabolic engineering
Enzymatic substrate context
Dehydrogenase conversion pathway review
Comparative phytotoxicity research
Attenuated stomatal inhibition
Guard cell light-response assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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